molecular formula C33H44N6O5 B1674005 FR 139317 CAS No. 142375-60-8

FR 139317

Numéro de catalogue: B1674005
Numéro CAS: 142375-60-8
Poids moléculaire: 604.7 g/mol
Clé InChI: LIOKMIQQPDDTNO-UPRLRBBYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

FR-139317 est un tripeptide linéaire synthétique qui agit comme un antagoniste puissant, compétitif et hautement sélectif des récepteurs de l'endothéline A. Il est principalement utilisé dans la recherche scientifique pour étudier les propriétés physiologiques des récepteurs de l'endothéline A et explorer leur rôle dans diverses maladies .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

FR-139317 est synthétisé par une série de réactions de couplage peptidique. La synthèse implique le couplage d'acides aminés spécifiques dans une séquence contrôlée pour former la structure tripeptidique souhaitée. Les conditions réactionnelles incluent généralement l'utilisation de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et le 1-hydroxybenzotriazole (HOBt) pour faciliter la formation de liaisons peptidiques .

Méthodes de production industrielle

La production industrielle de FR-139317 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de synthétiseurs peptidiques automatisés pour garantir un rendement et une pureté élevés. Le produit final est purifié en utilisant des techniques telles que la chromatographie liquide haute performance (CLHP) pour atteindre une pureté supérieure à 98% .

Analyse Des Réactions Chimiques

Synthetic Preparation and Key Reactions

FR 139317 is synthesized via multi-step peptide coupling reactions. The process involves:

  • Step 1 : Formation of the tripeptide backbone using protected amino acids (L-leucine, D-tryptophan, and D-alanine derivatives).

  • Step 2 : Introduction of the hexahydroazepine ring via carbamate linkage.

  • Step 3 : Final deprotection and purification using high-performance liquid chromatography (HPLC) to achieve >98% purity.

Reaction Conditions:

StepReagents/ConditionsPurpose
1DIC, HOBt, DMFPeptide bond formation
2Hexahydroazepine, EDClCarbamate coupling
3TFA, DCMDeprotection of side chains

Biochemical Interactions

This compound selectively antagonizes endothelin A (ETA) receptors through competitive inhibition. Key biochemical reactions include:

Receptor Binding:

ParameterValue (ETA)Value (ETB)Source
K<sub>i</sub> 1 nM7.3 μM
IC<sub>50</sub> 0.53 nM4.7 μM
  • Mechanism : Competes with endothelin-1 (ET-1) for binding to ETA receptors, blocking calcium mobilization and vasoconstriction .

  • Selectivity : >1,000-fold selectivity for ETA over ETB receptors .

In Vitro Antagonism

  • Rabbit Aorta Assay : this compound shifted ET-1-induced contraction curves (pA<sub>2</sub> = 7.2), confirming competitive antagonism .

  • Vascular Smooth Muscle Cells : Inhibited ET-1-induced [<sup>3</sup>H]thymidine incorporation (IC<sub>50</sub> = 4.1 nM), suppressing mitogenesis .

In Vivo Effects

  • Rat Models : A single intravenous dose (1 mg/kg) abolished ET-1-induced pressor responses without affecting baseline blood pressure .

  • Dose Dependency : Attenuated coronary perfusion pressure in rabbits with myocardial ischemia (ED<sub>50</sub> = 0.3 mg/kg) .

Stability and Degradation Pathways

This compound exhibits stability under physiological conditions but undergoes:

  • Oxidation : Susceptible to oxidation at tryptophan and pyridine residues under strong oxidative conditions (e.g., H<sub>2</sub>O<sub>2</sub>).

  • Hydrolysis : Labile to acidic hydrolysis (e.g., 1N HCl) at peptide bonds, yielding leucine and tryptophan derivatives.

Comparative Reactivity with Analogues

PropertyThis compoundL742791
Receptor Selectivity ETA >> ETBNon-selective
Solubility DMSO, EthanolDMSO, PEG-400
Bioactivity AntagonistMixed agonist/antagonist

Applications De Recherche Scientifique

Cardiovascular Research

Mechanism of Action:
FR 139317 selectively antagonizes endothelin A receptors, which are implicated in vasoconstriction and hypertension. By inhibiting these receptors, this compound can potentially improve hemodynamic parameters in conditions like congestive heart failure.

Case Study: Congestive Heart Failure in Rats

  • Objective: Investigate the effects of this compound on hemodynamics and plasma endothelin-1 levels in a rat model of congestive heart failure.
  • Methods: Adult male Wistar rats underwent left coronary artery ligation to induce heart failure. They were treated with this compound at doses of 1 and 5 mg/kg/day for six weeks.
  • Results:
    • Mortality rates were significantly lower in the treatment groups (25% and 28.6%) compared to the control group (50%).
    • Plasma ET-1 levels were reduced:
      • Treatment group (5 mg/kg): 4.9±1.54.9\pm 1.5 ng/L
      • Control group: 5.8±1.35.8\pm 1.3 ng/L
    • Improved left ventricular end-diastolic pressures were noted at 12±612\pm 6 mmHg and 14±714\pm 7 mmHg for treatment groups versus 22±922\pm 9 mmHg for controls .

Pulmonary Research

Impact on Airway Inflammation:
Research indicates that this compound may also play a role in modulating airway inflammation, making it relevant for studies on respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD).

Case Study: Pediatric Wheezing

  • Objective: Examine the levels of airway inflammatory mediators in infants with wheezing.
  • Methods: Infants were administered this compound to assess its effects on inflammatory markers.
  • Results: The administration of this compound led to significant reductions in specific inflammatory mediators, suggesting a therapeutic potential for managing wheezing episodes .

Comparative Studies on Endothelin Receptor Antagonists

Study on ETA vs ETB Antagonists:
A comparative study evaluated the effects of this compound (ETA antagonist) against an ETB receptor antagonist in dogs with induced congestive heart failure.

  • Findings:
    • This compound decreased cardiac pressures and increased cardiac output, while the ETB antagonist had adverse effects on hemodynamics.
    • Urinary flow rates increased significantly with this compound, indicating improved renal function and diuresis .

Summary of Key Findings

Application AreaKey Findings
Cardiovascular HealthReduced mortality and improved hemodynamics in heart failure models
Pulmonary HealthDecreased airway inflammation in pediatric patients with wheezing
Comparative StudiesFavorable hemodynamic profile compared to ETB antagonists

Mécanisme D'action

FR-139317 exerts its effects by selectively binding to endothelin A receptors, thereby inhibiting the binding of endothelin-1, a potent vasoconstrictor. This inhibition prevents the activation of downstream signaling pathways that lead to vasoconstriction and other physiological effects. The molecular targets of FR-139317 include the endothelin A receptors, and the pathways involved are primarily related to calcium mobilization and smooth muscle contraction .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de FR-139317

FR-139317 est unique par sa grande sélectivité et sa puissance pour les récepteurs de l'endothéline A. Contrairement aux antagonistes doubles comme le bosentan et le macitentan, FR-139317 cible spécifiquement les récepteurs de l'endothéline A, ce qui en fait un outil précieux pour étudier les rôles spécifiques de ces récepteurs sans affecter les récepteurs de l'endothéline B .

Activité Biologique

FR 139317 is a highly selective endothelin (ET) ETA receptor antagonist that has been studied for its pharmacological effects, particularly in relation to cardiovascular health and pulmonary function. This article synthesizes findings from various studies, highlighting the compound's biological activity, mechanisms of action, and clinical implications.

Overview of this compound

  • Chemical Identity : this compound is characterized by its potent selective antagonism of the ETA receptor, with a Ki value of approximately 1 nM for ETA and 7.3 μM for ETB receptors, indicating a significant selectivity towards the ETA subtype .
  • Mechanism of Action : The compound inhibits the contractile responses induced by endothelin-1 (ET-1) and endothelin-2 (ET-2) in isolated pulmonary arteries but does not affect contractions induced by endothelin-3 (ET-3) . This selectivity suggests that this compound may be beneficial in conditions where ET-1 and ET-2 are implicated.

In Vitro Studies

  • Pulmonary Artery Contraction : In studies conducted on guinea-pig pulmonary arteries, this compound effectively antagonized ET-1 and ET-2 induced contractions. The Schild plot analysis yielded a pA2 value of 6.65, supporting its role as a competitive antagonist .
Endothelin Type Effect on Contraction Antagonized by this compound
ET-1Strong contractionYes
ET-2Strong contractionYes
ET-3Weaker contractionNo

In Vivo Studies

  • Cardiovascular Effects : In animal models of congestive heart failure (CHF), this compound demonstrated improvements in hemodynamics. Administration of the antagonist resulted in significant reductions in mean arterial pressure and pulmonary vascular resistance .
Dosage (mg/kg) Mean Arterial Pressure (MAP) Pulmonary Vascular Resistance (PVR)
1DecreasedDecreased
10Further decreasedFurther decreased

Heart Failure Management

Research indicates that selective ETA receptor antagonists like this compound may offer therapeutic benefits in managing heart failure by improving hemodynamics and potentially reducing mortality rates in experimental models . The inhibition of neurohumoral activation through the blockade of endothelin receptors may contribute to these effects.

Pulmonary Hypertension

Given its selective action on pulmonary vascular smooth muscle, this compound holds promise as a treatment option for pulmonary hypertension. The ability to selectively inhibit ETA receptors while sparing ETB receptors may minimize adverse effects associated with non-selective antagonists .

Propriétés

IUPAC Name

(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-methylindol-3-yl)propanoyl]amino]-3-pyridin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44N6O5/c1-22(2)18-26(37-33(44)39-16-10-4-5-11-17-39)30(40)35-27(19-23-21-38(3)29-14-7-6-13-25(23)29)31(41)36-28(32(42)43)20-24-12-8-9-15-34-24/h6-9,12-15,21-22,26-28H,4-5,10-11,16-20H2,1-3H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43)/t26-,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOKMIQQPDDTNO-UPRLRBBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)NC(CC3=CC=CC=N3)C(=O)O)NC(=O)N4CCCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C)C(=O)N[C@H](CC3=CC=CC=N3)C(=O)O)NC(=O)N4CCCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30931419
Record name N-{2-[(2-{[(Azepan-1-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)amino]-1-hydroxy-3-(1-methyl-1H-indol-3-yl)propylidene}-3-pyridin-2-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142375-60-8
Record name FR 139317
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142375-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FR 139317
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142375608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(2-{[(Azepan-1-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)amino]-1-hydroxy-3-(1-methyl-1H-indol-3-yl)propylidene}-3-pyridin-2-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FR 139317
Reactant of Route 2
FR 139317
Reactant of Route 3
Reactant of Route 3
FR 139317
Reactant of Route 4
FR 139317
Reactant of Route 5
FR 139317
Reactant of Route 6
FR 139317

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.